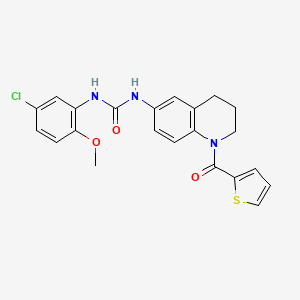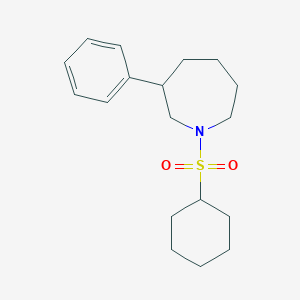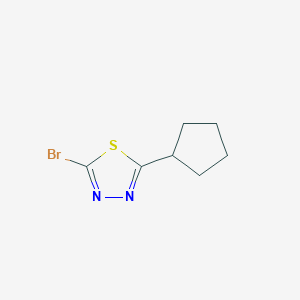
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that contains a thiadiazole scaffold and benzamide groups . These moieties are associated with important biological properties .
Synthesis Analysis
The synthesis of similar compounds has been carried out under microwave irradiation . The derivatives were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional method and microwave method .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a thiadiazole scaffold and benzamide groups . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include the reaction of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide with various suitable aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用
Antimicrobial Agents
Compounds with 1,3,4-thiadiazole derivatives, like the one , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antifungal Agents
1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Antimycobacterial Agents
These compounds have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Agents
1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .
Antipsychotic Agents
These compounds have shown potential as antipsychotic agents . This suggests possible applications in the treatment of psychiatric disorders .
Antidepressant Agents
1,3,4-thiadiazole derivatives have also demonstrated antidepressant activities . This suggests potential applications in the treatment of depressive disorders .
Anticonvulsant Agents
These compounds have shown potential as anticonvulsant agents . This suggests possible applications in the treatment of seizure disorders .
作用機序
将来の方向性
特性
IUPAC Name |
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)11(16)13-12-15-14-8(2)18-12/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRJNFGKZKRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)

![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)


![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)


![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)
